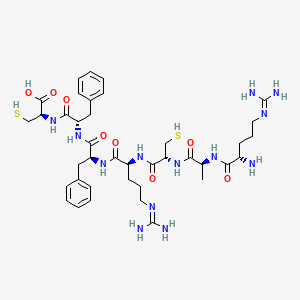

Peptide R

Description

Properties

Molecular Formula |

C39H59N13O8S2 |

|---|---|

Molecular Weight |

902.1 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C39H59N13O8S2/c1-22(47-32(54)25(40)14-8-16-45-38(41)42)31(53)51-29(20-61)36(58)48-26(15-9-17-46-39(43)44)33(55)49-27(18-23-10-4-2-5-11-23)34(56)50-28(19-24-12-6-3-7-13-24)35(57)52-30(21-62)37(59)60/h2-7,10-13,22,25-30,61-62H,8-9,14-21,40H2,1H3,(H,47,54)(H,48,58)(H,49,55)(H,50,56)(H,51,53)(H,52,57)(H,59,60)(H4,41,42,45)(H4,43,44,46)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 |

InChI Key |

QUGHRLVSZPPQPK-ODKJCKIQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Peptide R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide R is a cyclic peptide that functions as a specific antagonist to the C-X-C chemokine receptor type 4 (CXCR4).[1] This receptor, along with its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a critical role in various physiological and pathological processes, including cancer progression, metastasis, and inflammation. By competitively binding to CXCR4, this compound inhibits the downstream signaling cascades initiated by the CXCL12/CXCR4 axis. This inhibitory action gives this compound significant therapeutic potential, particularly in oncology, where it has been shown to remodel the tumor stroma and enhance the efficacy of standard cancer therapies.[1][2]

Core Mechanism of Action: CXCR4 Antagonism

The primary mechanism of action of this compound is its ability to act as a competitive antagonist at the CXCR4 receptor. The CXCL12/CXCR4 signaling axis is a key player in tumor progression, promoting tumor growth, angiogenesis, metastasis, and survival.[2][3] Cancer cells can hijack this pathway to metastasize to organs that have high concentrations of CXCL12, such as the lymph nodes, lungs, liver, and bone marrow.

This compound physically binds to CXCR4, likely interacting with the N-terminus and extracellular loops of the receptor, thereby preventing the binding of the endogenous ligand CXCL12. This blockage of ligand binding abrogates the conformational changes in the receptor that are necessary to activate downstream intracellular signaling pathways.

CXCR4 Signaling Pathway and the Inhibitory Effect of this compound

Upon binding of CXCL12, CXCR4 activates multiple G protein-dependent and -independent signaling pathways. These pathways culminate in diverse biological responses, including cell migration, proliferation, and survival. This compound, by blocking the initial ligand-receptor interaction, prevents the activation of these critical signaling cascades.

Below is a diagram illustrating the major signaling pathways downstream of CXCR4 and the point of inhibition by this compound.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound has been demonstrated in preclinical models of colorectal cancer. The following table summarizes key quantitative findings from a study investigating the combination of this compound with standard chemotherapy.

| Metric | Control/Chemotherapy Alone | This compound Alone/in Combination | Fold Change/Improvement | Reference |

| Relative Tumor Volume (in vivo) | 2-fold reduction (CT alone) | 4-fold reduction (CT + this compound) | 2-fold improvement over CT alone | |

| Clonal Capability (in vitro) | - | Further reduced with this compound | Not quantified | |

| CD133+CXCR4+ cell population (in vitro) | Increased with CT/RT-CT | Reduced with this compound | Not quantified |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CXCR4 antagonists like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Materials:

-

CXCR4-expressing cancer cells

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Remove the culture medium from the wells and add the this compound dilutions. Include vehicle controls.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Transwell Migration Assay

This assay quantifies the ability of this compound to inhibit cancer cell migration towards a chemoattractant (CXCL12).

Principle: The Transwell assay uses a permeable membrane to separate an upper chamber containing cells from a lower chamber containing a chemoattractant. The ability of an antagonist to block cell migration through the pores of the membrane towards the chemoattractant is quantified.

Materials:

-

24-well Transwell plates with inserts (e.g., 8.0 µm pore size)

-

CXCR4-expressing cells

-

Serum-free medium

-

Recombinant human CXCL12

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

Protocol:

-

Culture cells to 80-90% confluency and then starve them in serum-free medium for several hours.

-

Add serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower wells of the 24-well plate. Use medium without CXCL12 as a negative control.

-

Harvest and resuspend the starved cells in serum-free medium.

-

Pre-incubate the cell suspension with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.

-

Add the treated cell suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate for an appropriate duration (typically 4-24 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, remove non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane.

-

Count the migrated cells in several fields of view under a microscope and express the data as a percentage of migration relative to the control.

Flow Cytometry for Surface CXCR4 Expression

This technique is used to quantify the expression of CXCR4 on the cell surface and can be used to assess receptor internalization.

Principle: Flow cytometry uses fluorescently labeled antibodies to identify and quantify specific proteins on the surface of individual cells within a population.

Materials:

-

CXCR4-expressing cells

-

Fluorochrome-conjugated anti-CXCR4 antibody

-

Fluorochrome-conjugated isotype control antibody

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

Flow cytometry tubes

Protocol:

-

Harvest cells and prepare a single-cell suspension.

-

Adjust the cell concentration to 1 x 10^6 cells/mL in cold flow cytometry staining buffer.

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the fluorochrome-conjugated anti-CXCR4 antibody or the isotype control to the respective tubes.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with cold staining buffer.

-

Resuspend the cell pellet in 300-500 µL of cold staining buffer.

-

Analyze the samples on a flow cytometer, gating on the live, single-cell population.

-

Quantify CXCR4 expression based on the mean fluorescence intensity (MFI).

General Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a CXCR4 antagonist like this compound.

References

Peptide R: A Technical Guide to a Novel CXCR4 Antagonist in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4), and its cognate ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), represent a critical signaling axis in tumor progression.[1] Overexpressed in a wide array of malignancies, including colorectal, lung, and glioblastoma, the activation of the CXCR4/CXCL12 pathway is intrinsically linked to enhanced tumor cell proliferation, invasion, angiogenesis, metastasis, and the development of therapeutic resistance.[1][2][3][4] Consequently, the disruption of this axis has emerged as a compelling therapeutic strategy in oncology. Peptide R, a novel cyclic peptide antagonist of CXCR4, has demonstrated significant promise in preclinical cancer models, positioning it as a noteworthy candidate for further investigation and development.

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols for its evaluation.

Mechanism of Action and Signaling Pathway

This compound functions as a specific antagonist of the CXCR4 receptor. By binding to CXCR4, it competitively inhibits the binding of the natural ligand CXCL12, thereby blocking the initiation of downstream signaling cascades that promote cancer progression. The binding of CXCL12 to CXCR4 typically triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gαi family. This initiates a complex network of intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and NF-κB pathways, which collectively regulate cell survival, proliferation, and migration.

This compound's antagonism of CXCR4 has been shown to counteract these effects. For instance, in colorectal cancer models, this compound reverses the epithelial-mesenchymal transition (EMT) induced by chemotherapy, a process critical for metastasis. In glioblastoma, it has been observed to reduce CXCR4 expression and impair cell migration in response to CXCL12.

Below is a diagram illustrating the CXCR4 signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound in various preclinical cancer models.

Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

| Treatment Group | Mean Relative Tumor Volume (RTV) Reduction | Fold Reduction vs. Untreated | Reference |

| Chemotherapy (CT) | 2-fold | 2.0 | |

| This compound | 1.6-fold | 1.6 | |

| CT + this compound | 4-fold | 4.0 | |

| Human colon cancer HCT116 xenograft-bearing mice were treated with 5-Fluorouracil (5FU) and oxaliplatin (OX) as chemotherapy. |

Table 2: In Vitro Effects of this compound in Glioblastoma

| Cancer Type | Cell Line | Effect | Observation | Reference |

| Glioblastoma | U87MG | Impaired Metabolic Activity | Data not quantified | |

| Glioblastoma | U87MG | Reduced Cell Proliferation | Data not quantified | |

| Glioblastoma | U87MG | Reduced CXCR4 Expression | Stably reduced | |

| Glioblastoma | U87MG | Impaired Cell Migration | In response to CXCL12 |

Table 3: In Vivo Efficacy of this compound in a Lung Metastasis Model

| Treatment Group | Effect on Lung Metastases | Impact on Overall Survival | Reference |

| PL-Peptide R | Significantly reduced | Increased | |

| PL-Peptide R-DOX | Fewer metastases than PL-DOX | Data not specified | |

| B16-CXCR4 injected C57BL/6 mice were used in this study. PL-Peptide R refers to stealth liposomes decorated with this compound, and PL-Peptide R-DOX are the same liposomes loaded with doxorubicin. |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of CXCR4 antagonists like this compound. Below are protocols for key experiments.

Competitive Binding Assay (Flow Cytometry-Based)

This assay is used to determine the ability of this compound to compete with a fluorescently labeled ligand for binding to CXCR4 on living cells.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

This compound

-

A known CXCR4 antagonist as a positive control (e.g., AMD3100)

-

Assay buffer (e.g., PBS with 0.5% BSA)

-

96-well round-bottom plates

-

Flow cytometer

Protocol:

-

Cell Preparation: Culture CXCR4-expressing cells to the appropriate density. On the day of the assay, harvest, wash, and resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of the positive control and a negative control (assay buffer alone).

-

Incubation with Antagonist: Add 100 µL of the compound solutions to the wells of a 96-well plate. Then, add 50 µL of the cell suspension to each well. Incubate for 15 minutes at room temperature in the dark.

-

Incubation with Labeled Ligand: Add 50 µL of fluorescently labeled CXCL12 at a fixed concentration (e.g., 25 ng/mL) to each well. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Centrifuge the plate at 400 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 200 µL of assay buffer. Repeat the centrifugation and washing step.

-

Flow Cytometry Analysis: Resuspend the cell pellets in an appropriate volume of assay buffer. Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

-

Data Analysis: The reduction in MFI in the presence of this compound compared to the negative control indicates competitive binding. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Cell Migration Assay (Transwell Assay)

This assay quantifies the ability of this compound to inhibit CXCL12-induced cell migration.

Materials:

-

CXCR4-expressing cancer cells

-

Transwell inserts (e.g., 8.0 µm pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Recombinant human CXCL12

-

This compound

-

Crystal violet staining solution

-

Cotton swabs

Protocol:

-

Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells overnight before the assay. On the day of the assay, harvest and resuspend the cells in serum-free medium at 1 x 10^6 cells/mL.

-

Assay Setup: Add 600 µL of serum-free medium containing a chemoattractant concentration of CXCL12 (e.g., 100 ng/mL) to the lower wells of a 24-well plate. For the negative control, use serum-free medium without CXCL12.

-

Antagonist Treatment: Pre-incubate the cell suspension with various concentrations of this compound for 30-60 minutes at 37°C.

-

Cell Seeding: Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell inserts.

-

Incubation: Place the inserts into the wells of the 24-well plate and incubate for 4-24 hours at 37°C in a 5% CO2 incubator.

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Staining and Quantification: Fix the migrated cells on the bottom of the membrane with a suitable fixative (e.g., methanol) and stain with 0.2% crystal violet. After washing and drying, dissolve the stain in a destaining solution (e.g., 10% acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Alternatively, count the migrated cells in several random fields under a microscope.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line (e.g., HCT116 for colorectal cancer)

-

Matrigel (optional)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and schedule. Administer the vehicle to the control group.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

-

Endpoint: Continue treatment for a specified period or until the tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the efficacy of this compound.

Mandatory Visualizations

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a CXCR4 antagonist like this compound.

Conclusion

This compound has demonstrated compelling anti-cancer activity in a range of preclinical models by effectively antagonizing the CXCR4/CXCL12 signaling axis. Its ability to inhibit tumor growth, reduce metastasis, and modulate the tumor microenvironment underscores its potential as a valuable therapeutic agent. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic promise of this compound in the fight against cancer. Further studies to determine its binding affinity (Kd) and IC50 values in various assays will be crucial for its continued development.

References

- 1. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel CXCR4 antagonist counteracts paradoxical generation of cisplatin-induced pro-metastatic niches in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting CXCR4 by a selective peptide antagonist modulates tumor microenvironment and microglia reactivity in a human glioblastoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Synthesis, and Preclinical Characterization of Peptide R

Abstract

Cyclic peptides represent a burgeoning class of therapeutic agents, offering a unique combination of specificity, potency, and stability that bridges the gap between small molecules and large biologics. This document provides a comprehensive technical overview of Peptide R, a novel cyclic peptide antagonist of the pro-oncogenic protein kinase XYZ. We detail its discovery from a marine sponge, its optimized solid-phase synthesis and cyclization, and its preclinical characterization. This guide includes detailed experimental protocols, quantitative data summaries, and graphical representations of its mechanism of action and development workflow to serve as a foundational resource for researchers in oncology and peptide drug development.

Discovery of this compound

This compound was identified through a high-throughput screening campaign of a proprietary library of natural product extracts derived from marine invertebrates. An extract from the sponge Acarnus erithacus demonstrated potent inhibitory activity against protein kinase XYZ, a critical node in the PI3K/Akt signaling pathway frequently dysregulated in various cancers. Subsequent bioassay-guided fractionation led to the isolation and characterization of this compound as the active component.

Structure and Properties

This compound is a head-to-tail cyclic octapeptide with the sequence cyclo(Leu-Trp-Ala-His-Pro-Tyr-Gly-Arg). Its cyclic nature confers significant resistance to proteolytic degradation, a common challenge for linear peptides.

| Property | Value |

| Sequence | cyclo(L-W-A-H-P-Y-G-R) |

| Molecular Formula | C47H62N12O9 |

| Molecular Weight | 955.08 g/mol |

| Cyclization | Head-to-tail (Amide bond) |

| Solubility | Soluble in DMSO, sparingly soluble in water |

Biological Activity and Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the kinase domain of protein kinase XYZ, effectively halting the downstream phosphorylation cascade that promotes cell proliferation and survival.

Quantitative Biological Data

The biological activity of this compound was quantified through a series of in vitro assays to determine its potency, selectivity, and cellular efficacy. All data are presented as the mean ± standard deviation from at least three independent experiments.

| Assay Type | Metric | Value | Target/Cell Line |

| Enzymatic Assay | Ki (XYZ Kinase) | 2.5 ± 0.4 nM | Recombinant human XYZ |

| Binding Assay | KD (to XYZ Kinase) | 5.1 ± 0.9 nM | Recombinant human XYZ |

| Cell Proliferation | IC50 | 35 ± 6.2 nM | MCF-7 (Breast Cancer) |

| Cell Proliferation | IC50 | 52 ± 8.1 nM | A549 (Lung Cancer) |

| Kinase Selectivity | Ki (PQR Kinase) | > 10,000 nM | Recombinant human PQR |

Signaling Pathway

This compound's mechanism of action involves the direct inhibition of the XYZ kinase, preventing the phosphorylation of its substrate, Protein S. This interrupts the signal transduction pathway that leads to uncontrolled cell growth.

The Impact of Peptide R on CXCL12/CXCR4 Signaling: A Technical Guide for Researchers

Introduction

The CXCL12/CXCR4 signaling axis is a critical pathway in cellular communication, playing a pivotal role in a host of physiological and pathological processes. This axis comprises the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1) and its primary G-protein coupled receptor (GPCR), CXCR4.[1][2] The interaction between CXCL12 and CXCR4 governs cell trafficking, hematopoiesis, and embryonic development.[2][3] However, its dysregulation is heavily implicated in the progression of numerous diseases, most notably in cancer metastasis, where it guides cancer cells to organs expressing high levels of CXCL12, and in inflammatory conditions and HIV-1 entry into host cells.[3]

Given its central role in disease, the CXCL12/CXCR4 pathway has become a significant therapeutic target. Inhibition of this axis is a key strategy in cancer therapy to impede tumor growth, angiogenesis, and metastatic spread. A variety of antagonists have been developed, ranging from small molecules like AMD3100 (Plerixafor) to peptide-based inhibitors.

This guide focuses on a novel class of cyclic peptide CXCR4 antagonists, specifically Peptide R . This peptide has demonstrated notable efficacy in preclinical models, inhibiting primary tumor growth and metastasis in various cancers, including melanoma, osteosarcoma, renal cancer, and colorectal cancer. We will provide an in-depth overview of the CXCL12/CXCR4 signaling pathway, the mechanism of action for peptide antagonists, quantitative data on this compound's effects, and detailed experimental protocols for evaluating such inhibitors.

The CXCL12/CXCR4 Signaling Pathway

Upon binding of the CXCL12 ligand, the CXCR4 receptor undergoes a conformational change, activating intracellular heterotrimeric G-proteins, primarily of the Gαi family. This event triggers the dissociation of the Gα and Gβγ subunits, which initiate multiple downstream signaling cascades. Key pathways activated include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Promotes cell survival, proliferation, and growth.

-

Mitogen-activated protein kinase (MAPK/ERK) Pathway: Regulates cell proliferation, differentiation, and survival.

-

Phospholipase C (PLC)/Inositol Trisphosphate (IP3) Pathway: Leads to the release of intracellular calcium stores, influencing cell migration and other cellular responses.

This compound functions as a CXCR4 antagonist, blocking the binding of CXCL12 and thereby inhibiting the activation of these downstream pathways.

Quantitative Data on this compound's Efficacy

Studies on this compound (also referred to as Pep R) have provided quantitative evidence of its antagonistic effects on the CXCL12/CXCR4 axis, particularly in the context of colorectal cancer. The peptide has been shown to impair cancer cell growth and enhance the efficacy of standard chemoradiotherapy.

Table 1: In Vitro Effects of this compound on HCT116 Colorectal Cancer Cells

| Treatment Condition | Endpoint | Result | Reference |

|---|---|---|---|

| CXCL12 Stimulation | Cell Growth | Significant increase in HCT116 cell growth | |

| This compound Treatment | Cell Growth | Decrease in HCT116 cell growth | |

| This compound + CXCL12 | Cell Growth | Reduction of CXCL12-dependent cell growth |

| this compound + Chemotherapy | Cell Growth | Improved efficacy of chemotherapy | |

Table 2: In Vivo Effects of this compound in Cancer Models

| Cancer Model | Treatment | Endpoint | Result | Reference |

|---|---|---|---|---|

| Melanoma (Syngeneic Mice) | This compound | Metastasis | Limited lung metastasis formation | |

| Osteosarcoma (Syngeneic Mice) | This compound | Metastasis | Limited lung metastasis formation | |

| Human Renal Cancer (Xenograft) | This compound | Tumor Growth | Inhibition of primary tumor growth | |

| HCT116 Colorectal Cancer (Tumors) | This compound + Chemotherapy | CXCR4 Expression | Partial reversal of chemotherapy-induced CXCR4 increase |

| HCT116 Colorectal Cancer (Tumors) | this compound + Chemotherapy | CXCL12 Expression | Decrease in chemotherapy-induced CXCL12 increase | |

Key Experimental Protocols

The evaluation of CXCR4 antagonists like this compound relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Transwell Cell Migration Assay

This assay quantitatively assesses the ability of a compound to inhibit the chemotactic response of cells towards a chemoattractant like CXCL12.

Methodology:

-

Cell Preparation: Culture CXCR4-expressing cells (e.g., HCT116, Jurkat) to 70-80% confluency. The day prior to the assay, starve cells by incubating in serum-free medium for 12-24 hours. Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup: Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower wells of a 24-well plate. In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.

-

Migration: Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts (typically with 8 µm pores). Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator. The optimal time should be determined empirically for each cell line.

-

Quantification: After incubation, remove the inserts. Gently wipe the inside of the insert with a cotton swab to remove non-migrated cells. Fix the migrated cells on the underside of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet. After washing and drying, the stain can be eluted and absorbance measured, or the number of migrated cells can be counted in several fields of view using a microscope.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following CXCR4 activation, a key downstream event. It is used to quantify the inhibitory effect of antagonists.

Methodology:

-

Cell Preparation: Plate CXCR4-expressing cells (e.g., U87.CD4.CXCR4+) in a 96-well or 384-well black, clear-bottom plate and culture to confluency.

-

Dye Loading: Wash the cells with an assay buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution in the dark at 37°C for approximately 1 hour.

-

Compound Addition: Wash the cells to remove excess dye. Add various concentrations of this compound or a control compound (like AMD3100) to the wells.

-

Signal Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR). Monitor the baseline fluorescence signal. Then, add a pre-determined concentration of the agonist CXCL12 to all wells simultaneously to induce calcium mobilization.

-

Data Analysis: The reader records the transient increase in fluorescence intensity over time. The inhibitory activity of this compound is quantified by determining its IC50 value—the concentration that inhibits 50% of the maximal calcium response induced by CXCL12.

Western Blot for ERK Phosphorylation

This assay is used to determine if a CXCR4 antagonist blocks the downstream MAPK/ERK signaling pathway by measuring the phosphorylation status of ERK1/2.

Methodology:

-

Cell Treatment and Lysis: Seed cells and serum-starve overnight to minimize basal ERK phosphorylation. Pre-incubate cells with this compound for 30-60 minutes. Stimulate the cells with CXCL12 for 5-10 minutes. Immediately place the plate on ice, wash with cold PBS, and add lysis buffer to extract total protein.

-

SDS-PAGE and Transfer: Quantify protein concentration using a BCA or Bradford assay. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

-

Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2. Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the effect of this compound on CXCL12-induced signaling.

Conclusion

This compound represents a promising therapeutic candidate for targeting the CXCL12/CXCR4 axis in oncology and potentially other diseases. Its demonstrated ability to inhibit tumor growth and metastasis in preclinical models underscores the potential of peptide-based antagonists. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the efficacy and mechanism of action of this compound and other novel CXCR4 inhibitors. Further research into its specific binding kinetics, in vivo stability, and efficacy across a broader range of cancer types will be crucial for its translation into clinical applications.

References

Investigating the Downstream Effects of Peptide R on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide R, a cyclic peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a significant modulator of gene expression, particularly in oncology. By inhibiting the binding of the natural ligand CXCL12 (SDF-1α), this compound disrupts a key signaling axis implicated in tumor progression, metastasis, and chemoresistance. This technical guide provides an in-depth examination of the downstream effects of this compound on gene expression, focusing on its role in reversing the Epithelial-to-Mesenchymal Transition (EMT). We present detailed experimental protocols, quantitative data from key studies, and visualizations of the core signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction to this compound and the CXCL12/CXCR4 Axis

The CXCL12/CXCR4 signaling axis is a critical pathway in cellular communication, playing a pivotal role in cell trafficking, immune response, and embryonic development. In the context of cancer, this axis is frequently hijacked to promote tumor cell proliferation, survival, angiogenesis, and metastasis[1][2]. High expression of the CXCR4 receptor is often correlated with a poor prognosis in various cancers, including colorectal cancer and glioblastoma[1].

This compound is a specific, cyclic peptide antagonist designed to inhibit the CXCR4 receptor[3]. Its primary mechanism of action involves blocking the downstream signaling cascades initiated by CXCL12, thereby impairing tumor growth and metastatic potential[4]. A significant consequence of this inhibition is the modulation of gene expression programs that control cell phenotype, particularly the Epithelial-to-Mesenchymal Transition (EMT). EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased motility, invasiveness, and resistance to therapy. Studies have shown that this compound can reverse chemotherapy-induced EMT, resensitizing cancer cells to standard treatments.

The this compound Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of CXCL12 to the CXCR4 receptor, a G-protein coupled receptor (GPCR). This antagonism blocks the activation of several downstream pathways critical for EMT and cell survival. The diagram below illustrates the established signaling cascade.

Caption: this compound antagonizes the CXCR4 receptor, blocking downstream PI3K/Akt and ERK pathways.

Downstream Gene Expression Changes

The antagonism of the CXCR4 pathway by this compound leads to significant and measurable changes in the expression of genes that govern cellular phenotype. The primary effect observed is the suppression of the EMT program, which is often induced by chemotherapy.

Key Regulated Genes

-

E-cadherin (CDH1): A quintessential epithelial marker responsible for cell-cell adhesion. Its downregulation is a hallmark of EMT. This compound treatment has been shown to restore or increase E-cadherin expression.

-

ZEB-1 (Zinc Finger E-box Binding Homeobox 1): A key transcription factor that represses E-cadherin expression and promotes a mesenchymal phenotype. This compound leads to a decrease in ZEB-1 mRNA levels.

-

CD90 (Thy-1): A cell surface protein often used as a mesenchymal stem cell marker. Its expression is reduced following this compound treatment in relevant models.

-

PD-L1 (Programmed Death-Ligand 1): An immune checkpoint protein. This compound has been noted to reduce its expression, suggesting a potential role in modulating the tumor immune microenvironment.

Quantitative Gene Expression Data

The following table summarizes quantitative data from a study on human colon cancer xenografts in mice, where tumors were treated with chemotherapy (5FU-OX) with or without this compound.

| Gene Target | Treatment Group | Fold Change in mRNA Expression (vs. Control) | Reference |

| E-cadherin (ECAD) | 5FU-OX + this compound | ▲ 1.53-fold (increase) | |

| ZEB-1 | 5FU-OX + this compound | ▼ 1.36-fold (reduction) |

Experimental Protocols & Workflow

Investigating the effects of this compound on gene expression requires a combination of in vitro and in vivo techniques.

Experimental Workflow for Gene Expression Analysis

The logical flow for a typical investigation is outlined below.

Caption: Workflow for analyzing this compound's effect on gene expression from in vitro to in vivo.

Detailed Methodology: RT-qPCR for Gene Expression

This protocol details the steps to quantify mRNA levels of target genes like E-cadherin and ZEB-1.

-

Cell Culture and Treatment:

-

Culture human colorectal cancer cells (e.g., HCT116) in appropriate media (e.g., McCoy's 5A with 10% FBS).

-

Seed cells in 6-well plates to reach 70-80% confluency.

-

Treat cells with a chemotherapeutic agent (e.g., 5-Fluorouracil) with or without this compound (e.g., 10 µM) for a predetermined time (e.g., 48 hours). Include an untreated control group.

-

-

RNA Isolation:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the plate using a lysis buffer (e.g., TRIzol reagent).

-

Isolate total RNA according to the manufacturer's protocol, typically involving chloroform extraction and isopropanol precipitation.

-

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit) with random primers or oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., CDH1, ZEB1), and a housekeeping gene (e.g., GAPDH, ACTB), along with a SYBR Green or TaqMan master mix.

-

Run the reaction on a real-time PCR system.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the housekeeping gene and comparing treated samples to the untreated control.

-

Detailed Methodology: Immunohistochemistry (IHC)

This protocol is for validating gene expression changes at the protein level in tumor tissue.

-

Tissue Preparation:

-

Harvest tumors from xenograft models and fix them in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin (FFPE blocks).

-

Cut 4-5 µm sections and mount them on charged glass slides.

-

-

Antigen Retrieval:

-

Deparaffinize slides in xylene and rehydrate through a graded series of ethanol.

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a blocking serum (e.g., goat serum).

-

Incubate slides overnight at 4°C with primary antibodies against the target proteins (e.g., anti-E-cadherin, anti-ZEB-1).

-

Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal using a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

-

Imaging and Analysis:

-

Dehydrate slides, clear with xylene, and mount with a coverslip.

-

Image the slides using a bright-field microscope.

-

Quantify staining intensity and the percentage of positive cells, often using a scoring system (e.g., H-score) to compare between treatment groups.

-

Conclusion

This compound represents a targeted therapeutic strategy that functions through the direct modulation of gene expression. By antagonizing the CXCR4 receptor, it effectively reverses the Epithelial-to-Mesenchymal Transition, a key driver of tumor malignancy and drug resistance. The downstream effects—notably the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal transcription factors like ZEB-1—are well-documented and quantifiable. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting CXCR4 by a selective peptide antagonist modulates tumor microenvironment and microglia reactivity in a human glioblastoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New CXCR4 Antagonist this compound (Pep R) Improves Standard Therapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Peptide R on Cancer Cell Lines: A Technical Guide

Introduction

Peptide R, a naturally occurring peptide derived from soy and other plant sources, has garnered significant attention for its potential as a chemopreventive and therapeutic agent against various forms of cancer.[1][2] Extensive in vitro research has demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis, often with minimal to no effect on normal, healthy cells.[3][4] This technical guide provides an in-depth overview of the preliminary in vitro studies of this compound on various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Data Presentation: Summary of Quantitative Data

The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the peptide's potency, varies depending on the cell line and the duration of exposure.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HCT-116 | Colon Cancer | 72 | 107.5 ± 1.9 | [5] |

| HCT-116 | Colon Cancer | Not Specified | 26.3 | |

| HT-29 | Colon Cancer | Not Specified | 61.7 | |

| KM12L4 | Colon Cancer | Not Specified | 13.0 | |

| RKO | Colon Cancer | Not Specified | 21.6 | |

| MDA-MB-231 | Breast Cancer | 48 | 153 | |

| MDA-MB-231 | Breast Cancer | Not Specified | 181.0 | |

| MCF-7 | Breast Cancer | 48 | 232 | |

| H661 | Non-Small-Cell Lung Cancer | 72 | Dose-dependent inhibition |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |

| HCT-116 | 1.3 to 1.8-fold increase in total apoptotic cells with 20-80 µM. | Arrest at G1 phase. | |

| HT-29 | Twofold increase in apoptotic cells; 77% increase in caspase-3 activity. | Arrest at G2/M phase. | |

| KM12L4 | Activation of the mitochondrial apoptotic pathway. | Arrest at G2/M phase. | |

| L1210 (Leukemia) | Increased percentage of cells in the sub-G1 fraction. | G2 cell cycle arrest. | |

| MDA-MB-231 | Increased total apoptosis at 50 µM. | Not specified | |

| MCF-7 | Dose-dependent increase in early-stage apoptosis. | Not specified | |

| H661 | No significant apoptosis induction. | Delay in progression from G1 to S phase. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the in vitro studies of this compound.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as HCT-116 (colorectal carcinoma), MDA-MB-231 and MCF-7 (breast adenocarcinoma), and H661 (non-small-cell lung cancer) are commonly used. Normal cell lines like MCF-10A (non-tumorigenic breast epithelial) and human colon fibroblasts are used as controls.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media, supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics (e.g., penicillin and streptomycin).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

-

After incubation, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

-

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the cells by flow cytometry. The results are typically presented as the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI staining is proportional to the amount of DNA in the cells, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix them in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with PI.

-

Analyze the DNA content of the cells by flow cytometry. The data is presented as histograms showing the percentage of cells in each phase of the cell cycle.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Procedure:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., caspase-3, PARP, p21, Bax, Bcl-2).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Mandatory Visualizations

Signaling Pathways Modulated by this compound

The anticancer effects of this compound are attributed to its ability to modulate several key signaling pathways.

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for In Vitro Analysis of this compound

A typical workflow for assessing the in vitro anticancer effects of this compound is outlined below.

Caption: General experimental workflow for this compound studies.

Logical Relationship: this compound's Dual Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both epigenetic regulation and cell signaling pathways.

Caption: Dual mechanism of action of this compound.

References

- 1. Lunasin and Its Epigenetic Impact in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lunasin as a Promising Plant-Derived Peptide for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lunasin and Its Epigenetic Impact in Cancer Chemoprevention [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Exploring the Therapeutic Potential of Peptide R in Modulating Inflammatory Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract: Peptide R is a novel synthetic peptide that has demonstrated significant potential as a modulator of inflammatory signaling pathways. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, key experimental data, and detailed protocols for its study. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic applications of this promising compound.

Introduction to this compound

This compound is a 15-amino acid synthetic peptide designed to competitively inhibit the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, TNFR1. Chronic inflammation is a hallmark of numerous diseases, and the TNF-α signaling pathway is a critical mediator in this process. By disrupting the TNF-α/TNFR1 interaction, this compound offers a targeted approach to mitigating the downstream inflammatory cascade. This guide summarizes the in-vitro and cellular data supporting the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in-vitro and cell-based assays designed to characterize the activity of this compound.

Table 1: In-Vitro Binding Affinity and Inhibitory Concentration

| Parameter | Value | Standard Deviation | Assay Type |

| TNFR1 Binding Affinity (Kd) | 2.5 nM | ± 0.3 nM | Surface Plasmon Resonance |

| TNF-α Binding Inhibition (IC50) | 15.8 nM | ± 2.1 nM | Competitive ELISA |

| NF-κB Inhibition (IC50) | 35.2 nM | ± 4.5 nM | HEK293 Reporter Assay |

Table 2: Cellular Assay Results

| Cell Line | Treatment | IL-6 Secretion (pg/mL) | p-value |

| RAW 264.7 | Control (LPS) | 1250 | - |

| RAW 264.7 | This compound (50 nM) + LPS | 450 | < 0.01 |

| THP-1 | Control (LPS) | 980 | - |

| THP-1 | This compound (50 nM) + LPS | 320 | < 0.01 |

Signaling Pathway of this compound

The primary mechanism of action for this compound is the inhibition of the TNF-α signaling pathway. The following diagram illustrates the proposed mechanism.

Caption: Proposed mechanism of this compound inhibiting TNF-α/TNFR1 signaling.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding affinity (Kd) of this compound to immobilized human TNFR1.

-

Instrumentation: Biacore T200

-

Procedure:

-

Recombinant human TNFR1 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

A series of this compound concentrations (0.1 nM to 100 nM) are prepared in HBS-EP+ buffer.

-

Each concentration is injected over the sensor surface for 180 seconds, followed by a 300-second dissociation phase.

-

The sensor surface is regenerated with a pulse of 10 mM glycine-HCl (pH 2.5).

-

The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

-

NF-κB Reporter Assay

-

Objective: To measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

-

Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are pre-incubated with varying concentrations of this compound for 1 hour.

-

Recombinant human TNF-α (10 ng/mL) is added to stimulate NF-κB activation.

-

After 6 hours of incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data is normalized to the TNF-α-only control, and the IC50 value is calculated using a four-parameter logistic curve fit.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and validating peptide inhibitors.

Caption: High-level workflow for peptide inhibitor drug discovery.

Conclusion and Future Directions

The data presented in this guide strongly support the potential of this compound as a therapeutic agent for inflammatory diseases. Its high affinity for TNFR1 and its potent inhibition of the downstream NF-κB signaling pathway in cellular models warrant further investigation. Future studies should focus on lead optimization to improve pharmacokinetic properties and subsequent evaluation in in-vivo models of inflammatory disease.

Peptide R: A Technical Overview of Specificity and Affinity for the CXCR4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes. Its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), governs cellular functions critical to hematopoiesis, immune responses, and embryonic development. However, the CXCL12/CXCR4 signaling axis is also implicated in the progression of numerous diseases, including various cancers, HIV-1 entry into host cells, and inflammatory disorders.[1] Consequently, the development of specific antagonists for CXCR4 is of significant therapeutic interest.

Quantitative Data on CXCR4 Antagonists

A critical aspect of characterizing any receptor antagonist is the quantitative determination of its binding affinity. This is typically expressed in terms of the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the inhibitor constant (Ki). While specific quantitative data for Peptide R is not available in the public domain based on the conducted research, the following table provides examples of binding affinities for other known peptide-based CXCR4 antagonists to offer a comparative context.

| Peptide Antagonist | IC50 (nM) | Cell Line | Assay Type |

| Motixafortide | 1 | - | Not Specified |

| Balixafortide | 10 | - | Not Specified |

| LY2510924 | 0.0797 | CCRF-CEM | Not Specified |

| Peptide R54 | 1.5 | CCRF-CEM | Not Specified |

| vMIP-II (1-21 peptide) | 190 | - | Competition with ¹²⁵I-SDF-1α |

| AR5 | 18 | CHO-CXCR4 | Antibody Competition |

| AR6 | 16 | CHO-CXCR4 | Antibody Competition |

| EPI-X4 JM#21 | 136 - 183 | Jurkat / Ghost-CXCR4 | Antibody Competition |

Experimental Protocols

The specificity and affinity of a peptide antagonist like this compound for the CXCR4 receptor are determined through a series of well-established in vitro assays. These protocols are designed to measure the direct interaction of the peptide with the receptor and its functional consequences on cellular signaling and behavior.

Competitive Binding Assays

Competitive binding assays are fundamental in determining the affinity of a ligand for its receptor. The principle involves the competition between a labeled ligand (e.g., radiolabeled or fluorescently labeled CXCL12) and the unlabeled test compound (this compound) for binding to the CXCR4 receptor expressed on the surface of cells.

Methodology: Flow Cytometry-Based Competition Assay

-

Cell Preparation: A cell line with stable expression of CXCR4 (e.g., Jurkat cells) is cultured to an appropriate density.

-

Incubation with Antagonist: The cells are pre-incubated with varying concentrations of the unlabeled antagonist (this compound).

-

Addition of Labeled Ligand: A fixed, subsaturating concentration of a fluorescently labeled CXCL12 (e.g., CXCL12-AF647) is added to the cell suspension.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in fluorescence intensity compared to the control (no antagonist) indicates displacement of the labeled ligand by the antagonist.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Methodology: Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from cells overexpressing the CXCR4 receptor.

-

Assay Setup: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]SDF-1α) and a range of concentrations of the unlabeled competitor (this compound).

-

Incubation: The reaction is incubated to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The Ki or IC50 value is determined by non-linear regression analysis of the competition binding data.

Functional Assays

Functional assays assess the ability of an antagonist to block the biological responses induced by the natural ligand. For CXCR4, these responses include intracellular calcium mobilization and cell migration (chemotaxis).

Methodology: Calcium Mobilization Assay

CXCR4 activation by CXCL12 leads to an increase in intracellular calcium concentration ([Ca²⁺]i), primarily through the Gαq pathway. Antagonists are evaluated based on their ability to inhibit this calcium flux.

-

Cell Preparation and Dye Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fluo-2 AM.

-

Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of the antagonist (this compound).

-

Ligand Stimulation: The natural ligand, CXCL12, is added to the cells to stimulate CXCR4.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in [Ca²⁺]i, is monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the peak fluorescence signal. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.

Methodology: Chemotaxis Assay

A hallmark of CXCR4 activation is the directional migration of cells along a CXCL12 gradient. The transwell migration assay (or Boyden chamber assay) is commonly used to quantify this process.

-

Assay Setup: A transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a medium with a specific concentration of CXCL12 as a chemoattractant.

-

Cell Preparation: CXCR4-expressing cells are suspended in a serum-free medium and may be pre-incubated with the antagonist (this compound).

-

Cell Seeding: The cell suspension is added to the upper chamber of the transwell insert.

-

Incubation: The plate is incubated for a period sufficient to allow cell migration through the pores of the membrane into the lower chamber.

-

Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified, often by staining and counting, or by using a plate reader-based method.

-

Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the number of migrated cells compared to the control.

CXCR4 Signaling Pathways

Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change that activates intracellular signaling cascades. As an antagonist, this compound is expected to block these pathways. The primary signaling events are mediated by heterotrimeric G-proteins, but G-protein-independent pathways have also been described.

G-Protein Dependent Signaling

CXCR4 predominantly couples to the Gαi class of G-proteins. Ligand binding promotes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer.

-

Gαi Pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ Pathway: The liberated Gβγ dimer activates several downstream effectors, including:

-

Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K): Activation of PI3K leads to the phosphorylation of Akt, a key regulator of cell survival and proliferation.

-

Mitogen-activated protein kinase (MAPK) pathways: The Gβγ subunits can also activate the Ras-Raf-MEK-ERK pathway, which is crucial for cell proliferation and differentiation.

-

G-Protein Independent Signaling

CXCR4 can also signal independently of G-proteins, primarily through β-arrestin recruitment and activation of the JAK/STAT pathway.

-

JAK/STAT Pathway: Ligand binding can induce the association of Janus kinases (JAKs) with the CXCR4 receptor, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs translocate to the nucleus and regulate gene transcription.

-

β-Arrestin Pathway: Following G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the intracellular domains of CXCR4, β-arrestins are recruited to the receptor. This not only leads to receptor desensitization and internalization but can also initiate a second wave of signaling, including the activation of ERK1/2.

Visualizations

Caption: CXCR4 Signaling Pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New CXCR4 Antagonist this compound (Pep R) Improves Standard Therapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New CXCR4 Antagonist this compound (Pep R) Improves Standard Therapy in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptides targeting chemokine receptor CXCR4: Structural behavior and biological binding studies [iris.cnr.it]

Methodological & Application

Application Notes and Protocols for In Vivo Use of Peptide R

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide R is a cyclic peptide that functions as a specific antagonist for the C-X-C chemokine receptor type 4 (CXCR4).[1] The CXCL12/CXCR4 signaling axis is a critical pathway involved in tumor proliferation, metastasis, angiogenesis, and the interaction between the tumor and its microenvironment.[2][3] In several cancer models, including colorectal cancer and glioblastoma, the overexpression of CXCR4 is associated with a poor prognosis.[4] this compound has demonstrated the ability to remodel the tumor stroma and enhance the efficacy of standard cancer therapies.[4] These application notes provide a detailed protocol for the in vivo use of this compound in animal models, based on preclinical studies.

Mechanism of Action

This compound exerts its anti-tumor effects by specifically targeting and inhibiting the CXCR4 receptor. This antagonism disrupts the downstream signaling pathways activated by the binding of its ligand, CXCL12. The key mechanisms of action include:

-

Inhibition of Tumor Growth: By blocking CXCR4, this compound can directly impair the growth and proliferation of cancer cells.

-

Reversal of Epithelial-Mesenchymal Transition (EMT): this compound has been shown to reverse the EMT process, which is a key step in cancer metastasis, often induced by chemotherapy.

-

Modulation of the Tumor Microenvironment: this compound can alter the phenotype of tumor-associated macrophages (TAMs) from a pro-tumor (M2) to an anti-tumor (M1) state.

Signaling Pathway

The primary signaling pathway targeted by this compound is the CXCL12/CXCR4 axis. The binding of CXCL12 to CXCR4 activates multiple downstream pathways that promote cell survival, proliferation, and migration. This compound acts as a competitive antagonist, preventing these downstream effects.

Experimental Protocols

In Vivo Xenograft Model of Colorectal Cancer

This protocol is based on studies using human colorectal cancer cell lines (HCT116) in nude mice.

1. Cell Culture and Animal Model:

-

Human colorectal cancer cells (e.g., HCT116) are cultured in appropriate media.

-

Nude mice (e.g., athymic Nude-Foxn1nu) are used for tumor implantation. All animal procedures should be approved by the institutional animal care and use committee.

2. Tumor Implantation:

-

Subcutaneously inject 2 x 10^6 HCT116 cells in 100 µL of sterile PBS into the flank of each mouse.

-

Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

3. Treatment Protocol:

-

Randomly assign mice to treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, Combination of this compound and Chemotherapy). A typical group size is 6-10 animals.

-

This compound Administration: Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection, three times a week.

-

Chemotherapy Administration (example):

-

5-Fluorouracil (5-FU): 20 mg/kg, i.p., twice a week.

-

Oxaliplatin: 5 mg/kg, i.p., once a week.

-

-

Vehicle Control: Administer an equivalent volume of sterile PBS.

-

Monitor tumor growth by measuring tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (length x width²)/2.

-

Monitor animal body weight and overall health status regularly.

4. Endpoint Analysis:

-

After a predetermined treatment period (e.g., 2-3 weeks), euthanize the mice.

-

Excise tumors, measure their final volume and weight.

-

Process tumor tissue for further analysis:

-

Immunohistochemistry (IHC): To analyze the expression of markers such as E-cadherin, ZEB-1, and CD90 to assess EMT.

-

Western Blot or qRT-PCR: To quantify the expression of proteins and genes related to the CXCR4 pathway and EMT.

-

Experimental Workflow

Data Presentation

Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of Tumor Volume Data

| Treatment Group | N | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition |

| Vehicle Control | 10 | 125.5 ± 10.2 | 1580.3 ± 150.7 | - |

| This compound (5 mg/kg) | 10 | 128.1 ± 9.8 | 950.6 ± 120.1 | 39.8 |

| Chemotherapy | 10 | 126.9 ± 11.1 | 790.2 ± 115.4 | 50.0 |

| This compound + Chemo | 10 | 127.3 ± 10.5 | 395.1 ± 85.3 | 75.0 |

Table 2: Example of EMT Marker Expression (from IHC scoring)

| Treatment Group | E-cadherin (% positive cells) | ZEB-1 (% positive cells) |

| Vehicle Control | 75 ± 5 | 15 ± 3 |

| Chemotherapy | 40 ± 6 | 55 ± 7 |

| This compound + Chemo | 68 ± 4 | 20 ± 4 |

Conclusion

This compound represents a promising therapeutic agent for cancers that overexpress the CXCR4 receptor. The protocols outlined above provide a framework for conducting in vivo studies to evaluate its efficacy, both as a monotherapy and in combination with other treatments. Careful experimental design and comprehensive endpoint analysis are crucial for elucidating the full therapeutic potential of this compound. Researchers should adapt these protocols to their specific cancer models and research questions.

References

Application Notes and Protocols for Peptide R Administration in Subcutaneous Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the subcutaneous (SC) administration of Peptide R in xenograft mouse models. This document offers detailed protocols for key experimental procedures, from the establishment of subcutaneous tumors to the preparation and injection of this compound, and subsequent monitoring. The information herein is intended to ensure the effective and reproducible in vivo evaluation of this compound's anti-tumor efficacy.

Subcutaneous xenograft models are a foundational tool in preclinical cancer research, allowing for the straightforward assessment of therapeutic candidates.[1][2] Peptides, as a class of therapeutic agents, require specific handling and administration procedures to maintain their stability and bioavailability.[3][4][5] This guide integrates best practices for both xenograft modeling and peptide administration to facilitate successful experimental outcomes.

Data Presentation

Table 1: this compound Handling and Storage Recommendations

| Parameter | Lyophilized this compound | Reconstituted this compound Solution |

| Storage Temperature | -20°C or -80°C for long-term storage | Aliquot and store at -80°C |

| Light Exposure | Store in the dark or in an amber vial | Store in the dark or in an amber vial |

| Moisture | Store in a tightly sealed container with desiccant | Avoid repeated freeze-thaw cycles |

| Shelf-Life | Several years at ≤ -20°C | A few weeks when frozen |

| Reconstitution Buffer | Sterile, slightly acidic buffer (pH 5-6) | N/A |

Table 2: Experimental Parameters for this compound Administration

| Parameter | Recommendation |

| Mouse Strain | Immunodeficient (e.g., Nude, SCID, NSG) |

| Tumor Cell Line | Dependent on cancer type being studied |

| Cell Implantation Volume | 100-200 µL |

| Cell Suspension | 1:1 mixture of sterile PBS and Matrigel® |

| Tumor Volume for Treatment Initiation | 100-150 mm³ |

| This compound Dosage | 5-25 mg/kg (to be optimized) |

| Administration Route | Subcutaneous (SC) injection |

| Injection Volume | 100-200 µL |

| Injection Frequency | Daily or every other day |

| Monitoring | Tumor volume (caliper measurements), body weight |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

-

Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide.

-

Reconstitution: Aseptically reconstitute the lyophilized peptide in a sterile, slightly acidic buffer (e.g., pH 5-6) to the desired stock concentration. The solubility of peptides can vary, so gentle vortexing or trituration may be necessary.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, create single-use aliquots of the reconstituted solution. Store these aliquots at -80°C until needed.

-

Dosing Solution Preparation: On the day of injection, thaw an aliquot of the this compound stock solution and dilute it to the final desired concentration with sterile saline or PBS. Keep the dosing solution on ice.

Protocol 2: Establishment of Subcutaneous Xenograft Tumors

-

Cell Culture: Culture the selected human cancer cell line under standard conditions as recommended by the supplier.

-

Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with complete media to neutralize the trypsin, and then wash again with sterile PBS.

-

Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion). Viability should be >95%.

-

Cell Suspension Preparation: Resuspend the cell pellet in a 1:1 mixture of sterile, ice-cold PBS and Matrigel® to the desired cell concentration (e.g., 5 x 10^6 to 1 x 10^7 cells/mL). Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

-

Subcutaneous Implantation:

-

Anesthetize the mouse according to your institution's approved animal care and use protocols.

-

Shave and disinfect the desired injection site (typically the right or left flank).

-

Using a 27- or 30-gauge needle, inject the prepared cell suspension (typically 100-200 µL) subcutaneously.

-

Protocol 3: Subcutaneous Administration of this compound

-

Animal Restraint: Firmly scruff the mouse to create a "tent" of loose skin between the shoulder blades or over the flank.

-

Needle Insertion: Insert a new, sterile needle (27- to 30-gauge) into the base of the skin tent, parallel to the spine.

-

Aspiration: Gently pull back the syringe plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and re-insert it in a new location.

-

Injection: Once proper placement is confirmed, slowly and steadily depress the plunger to administer the this compound solution.

-

Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site if necessary. Return the mouse to its cage.

-

Site Rotation: For repeated injections, it is advisable to alternate the injection site to minimize local skin reactions.

Protocol 4: Monitoring Tumor Growth and Animal Well-being

-

Tumor Measurement: Beginning 5-7 days post-implantation, measure the tumor dimensions 2-3 times per week using digital calipers.

-

Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of overall health and potential treatment-related toxicity.

-

Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming habits.

-

Endpoint: Euthanize the animals when the tumor reaches the predetermined endpoint size as specified in the animal use protocol, or if there are signs of significant morbidity.

Visualizations

References

- 1. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labcorp.com [labcorp.com]

- 3. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]

- 4. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

- 5. bachem.com [bachem.com]

Application Note: Synergistic Enhancement of FOLFOX Chemotherapy in Colorectal Cancer Models Using a Pro-Apoptotic Peptide (Peptide R)

Introduction Standard chemotherapy for colorectal cancer (CRC), such as the FOLFOX regimen (5-Fluorouracil and Oxaliplatin), is often limited by intrinsic or acquired resistance.[1] A key mechanism of resistance involves the overexpression of anti-apoptotic proteins, which prevents cancer cells from undergoing programmed cell death. This application note describes a methodology for combining a novel pro-apoptotic agent, Peptide R, with FOLFOX to enhance therapeutic efficacy. This compound is a synthetic BH3 mimetic peptide designed to selectively inhibit the anti-apoptotic protein Bcl-xL, thereby sensitizing CRC cells to chemotherapy-induced apoptosis.